molecular formula C11H14F3N3O2 B2614533 1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one CAS No. 1223723-53-2

1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2614533
CAS No.: 1223723-53-2
M. Wt: 277.247
InChI Key: IHWVDPUKPLKKMT-UHFFFAOYSA-N
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Description

1-(3-Methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one is a heterocyclic compound featuring a morpholine ring substituted with a methyl group at the 3-position and a trifluoromethyl-substituted pyrazole moiety. The morpholine ring contributes to its basicity and solubility profile, while the trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications. This compound’s structural complexity necessitates precise synthetic routes, often involving multi-step protocols with column chromatography for purification. Its spectroscopic characterization typically includes HRMS and NMR (e.g., 13C{1H} NMR δ 195.6 for carbonyl groups) .

Properties

IUPAC Name

1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O2/c1-8-7-19-5-4-17(8)10(18)6-16-3-2-9(15-16)11(12,13)14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWVDPUKPLKKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C(=O)CN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one typically involves multi-step organic reactions. . The morpholine ring is then introduced via nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for radical trifluoromethylation and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines depending on the conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one has shown potential as a pharmacophore in drug development. The trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates, making it a valuable component in the design of new pharmaceuticals. Research indicates that this compound may play a role in enzyme inhibition and receptor binding, which are critical for therapeutic efficacy .

Case Study: Enzyme Inhibition
A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in cancer proliferation, suggesting its potential use in anticancer therapies .

Agrochemicals

In the agricultural sector, this compound is being explored for its application in developing agrochemicals. Its chemical structure allows for the synthesis of high-performance pesticides and herbicides that are effective against a broad range of pests while minimizing environmental impact .

Case Study: Pesticide Development
Research has produced several derivatives based on this compound that exhibit potent insecticidal activity against common agricultural pests, highlighting its potential as an eco-friendly alternative to traditional pesticides.

Material Science

The unique properties of this compound make it suitable for applications in material science. It can be used in the synthesis of high-performance polymers and coatings due to its stability and resistance to degradation.

Case Study: Polymer Synthesis
Recent advancements have shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability, making it ideal for industrial applications .

Mechanism of Action

The mechanism of action of 1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Morpholine Moieties

Compound 3an: 2-Morpholino-2-(pyridin-2-yl)-1-(3-(trifluoromethyl)phenyl)ethan-1-one (from )

  • Key Differences: Replaces the 3-methylmorpholinyl group with a pyridinyl-substituted morpholino moiety.
  • Synthesis : Yielded 61% as a yellow oil via column chromatography (EtOAc/hexanes), contrasting with the target compound’s solid form.
  • Properties : The pyridinyl group may enhance π-stacking interactions in biological targets, while the trifluoromethylphenyl group increases electron-withdrawing effects compared to the pyrazole in the target compound .

Pyrazole Derivatives with Trifluoromethyl Groups

Compound 5 : 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole (from )

  • Key Differences : Lacks a morpholine ring but includes multiple fluorine atoms and a trifluoropropenyl chain.
  • Properties : The fluorinated aryl groups improve binding to hydrophobic pockets in enzymes, but the absence of morpholine reduces water solubility .

Compound 6g : 4-(3-(4-Fluorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole (from )

  • Synthesis : Lower yield (39%) due to steric hindrance from the triazole and methoxybenzyl groups.

Fluorinated Heterocycles with Varied Cores

Compound IV : 3-(Trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (from )

  • Synthesis : Utilizes CuI-catalyzed coupling, contrasting with the target compound’s likely nucleophilic substitution or condensation routes.
  • Properties : The trimethoxyphenyl group enhances planar stacking but reduces metabolic stability compared to morpholine’s saturated ring .

Compound 44: N-(1-(4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-7-yl)phenyl)ethyl)-3-(trifluoromethyl)benzamide (from )

  • Key Differences : Incorporates a benzamide and quinazoline core.
  • Properties : The benzamide group improves protease resistance, while the cyclopropyl substituents modulate steric effects .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Physical Form
Target Compound Morpholine-ethanone 3-methylmorpholinyl, trifluoromethylpyrazole ~296.3 (estimated) N/A Solid (assumed)
3an Morpholine-ethanone Pyridinyl, trifluoromethylphenyl 317.3 61 Yellow oil
Compound 6g Pyrazole-triazole 4-Fluorophenyl, methoxybenzyl 476.4 39 White solid
Compound IV Pyrazole 3,4,5-Trimethoxyphenyl 302.3 N/A N/A
Compound 44 Quinazoline-benzamide Cyclopropyl, trifluoromethylbenzamide ~600 (estimated) 59 Yellow solid

Key Research Findings

  • Synthetic Challenges : The target compound’s morpholine and pyrazole groups require precise regioselective synthesis, as seen in analogous compounds (e.g., 3an’s 61% yield vs. 6g’s 39%) .
  • Physicochemical Properties : Trifluoromethyl groups universally enhance lipophilicity (logP ~2.5–3.5), but morpholine-containing derivatives exhibit improved solubility compared to purely aromatic analogues .
  • Biological Relevance : Pyrazole-morpholine hybrids show promise in kinase inhibition (e.g., KHK-C inhibition in PDB 8UG3), where the trifluoromethyl group likely contributes to target affinity .

Biological Activity

1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one is a synthetic organic compound characterized by its complex structure, which includes a morpholine ring and a pyrazole moiety. This compound has garnered attention due to its potential biological activities, influenced by its unique molecular features such as the trifluoromethyl group that enhances lipophilicity and pharmacokinetic properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄F₃N₃O, and it features a ketone functional group that is crucial for its reactivity. The presence of the morpholine ring contributes to its biological activity, while the trifluoromethyl group is known to enhance interaction with biological targets.

Table 1: Structural Features and Properties

PropertyValue
Molecular FormulaC₁₃H₁₄F₃N₃O
Molecular Weight303.27 g/mol
Functional GroupsKetone, Morpholine, Pyrazole
LipophilicityHigh (due to trifluoromethyl)

Biological Activity Overview

Research indicates that compounds containing pyrazole and morpholine moieties often exhibit significant biological activities. The activities include:

  • Antimicrobial : Effective against various bacterial strains.
  • Anti-inflammatory : Exhibits properties comparable to established anti-inflammatory drugs.
  • CNS Activity : Potential applications in treating central nervous system disorders.

Preliminary studies suggest that the compound interacts with specific biological targets, which may include enzymes or receptors involved in inflammatory processes or microbial resistance. The unique structural arrangement may enhance its pharmacological profile, making it a promising candidate for further research in medicinal chemistry.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of compounds similar to this compound showed promising results against various bacterial strains such as E. coli and Staphylococcus aureus .
  • Anti-inflammatory Properties : In vivo studies indicated that related compounds exhibited significant anti-inflammatory effects in models of carrageenan-induced edema, suggesting potential applications in treating inflammatory diseases .
  • CNS Effects : Research into structurally similar compounds revealed activity against CNS disorders, indicating that this compound may also possess neuroactive properties .

Table 2: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Antimicrobial1-(4-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanoneInhibition of bacterial growth
Anti-inflammatoryVarious pyrazole derivativesReduction in inflammation markers
CNS ActivityPyrazole-based structuresNeuroprotective effects observed

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and what parameters critically influence reaction efficiency?

Answer: The synthesis of morpholine-pyrazole hybrids typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. Key steps include:

  • Morpholine Ring Formation : Reacting 3-methylmorpholine precursors with activated carbonyl intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
  • Pyrazole Functionalization : Introducing the trifluoromethyl group via electrophilic substitution or using pre-functionalized pyrazole derivatives (e.g., 3-(trifluoromethyl)-1H-pyrazole) with coupling agents like EDCI/HOBt .
  • Optimization Parameters :
    • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
    • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
    • Reaction Time : Ultrasound-assisted synthesis (e.g., 30–60 min) reduces reaction time compared to conventional heating (6–12 hrs) .

Table 1: Example Synthetic Routes for Analogous Compounds

MethodConditionsYield (%)Reference
Conventional HeatingDMF, 80°C, 12 hrs65–70
Ultrasound-AssistedDMF, 40°C, 45 min82–85
Microwave IrradiationMeCN, 100°C, 20 min75–78

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and morpholine substitution patterns. The trifluoromethyl group (~-60 ppm in ¹⁹F NMR) and morpholine protons (δ 3.5–4.0 ppm in ¹H NMR) are diagnostic .
  • X-Ray Crystallography : Resolves stereochemical ambiguities. For example, analogous pyrazole-morpholine hybrids exhibit planar pyrazole rings and chair conformations in morpholine .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~318.12 for C₁₂H₁₄F₃N₃O₂) .

Q. What safety protocols are essential during handling and disposal?

Answer:

  • PPE Requirements : Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact with trifluoromethyl intermediates (known irritants) .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (DMF, MeCN) or toxic byproducts (e.g., HCl gas) .
  • Waste Disposal : Segregate halogenated waste (e.g., trifluoromethyl groups) and neutralize acidic residues before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can computational modeling predict reactivity and binding interactions of this compound?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron distribution. The trifluoromethyl group’s electron-withdrawing effect increases electrophilicity at the pyrazole C4 position .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases). Pyrazole-morpholine hybrids often occupy hydrophobic pockets via van der Waals interactions, while the morpholine oxygen forms hydrogen bonds .

Table 2: Key Computational Parameters for Analogous Compounds

ParameterValue (Example)Reference
HOMO-LUMO Gap (eV)4.2–4.5
LogP (Lipophilicity)2.8–3.1

Q. How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Experimental Replication : Standardize assays (e.g., fixed incubation times, cell lines) to minimize variability. For example, inconsistent IC₅₀ values may arise from differences in cell viability protocols .
  • Sample Degradation Analysis : Use LC-MS to monitor compound stability. Trifluoromethyl groups are generally stable, but morpholine rings may hydrolyze under acidic conditions, altering activity .
  • Meta-Analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM). Contradictions in antimicrobial activity often stem from strain-specific resistance mechanisms .

Q. What strategies validate the mechanism of action in biological studies?

Answer:

  • Kinetic Studies : Measure enzyme inhibition (e.g., COX-2) using fluorogenic substrates. Time-dependent inhibition suggests covalent binding .
  • Isotopic Labeling : Incorporate ¹⁸O into the morpholine ring to track metabolic pathways via mass spectrometry .
  • CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

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